![molecular formula C32H26ClFN2S B2360810 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 478248-93-0](/img/structure/B2360810.png)
2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine is a complex organic compound that boasts a diverse array of potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure combines a pyrimidine core with various functional groups, making it a subject of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine involves several intricate steps, typically starting with the construction of the pyrimidine core. Key reagents include benzyl mercaptan, 4-chlorobenzaldehyde, 2-fluoro-4-propylbiphenyl, and appropriate catalysts or bases. The reaction conditions often require precise temperature control, solvent choices, and reaction times to ensure the correct formation of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimizing the synthetic route to maximize yield and efficiency. This could include the use of continuous flow reactors, scalable catalysts, and advanced purification techniques to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine can undergo a variety of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: : Reduction of the chlorophenyl group can yield different derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly used reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Suitable bases, acids, or catalytic systems depending on the desired substitution reaction.
Major Products
The major products from these reactions depend on the specific functional group undergoing the reaction, potentially yielding sulfoxides, sulfonamides, substituted pyrimidines, and more.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for creating more complex molecules and studying reaction mechanisms.
Biology
Its biological applications include serving as a potential pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound can be investigated for its therapeutic potential, such as acting as an inhibitor for certain disease-related proteins.
Industry
Industrially, it might be used in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism by which 2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine exerts its effects depends on the context of its application. For example, as a drug candidate, it may bind to specific active sites on target proteins, inhibiting or activating their function. The involvement of molecular pathways could include signal transduction or metabolic pathways depending on the biological target.
Comparison with Similar Compounds
Similar compounds include:
2-(Benzylsulfanyl)-5-phenylpyrimidine
4-(4-Chlorophenyl)pyrimidine derivatives
Fluoro-biphenyl substituted pyrimidines
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClFN2S/c1-2-6-22-9-18-28(30(34)19-22)24-10-12-26(13-11-24)31-29(25-14-16-27(33)17-15-25)20-35-32(36-31)37-21-23-7-4-3-5-8-23/h3-5,7-20H,2,6,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIGNICYJLBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)
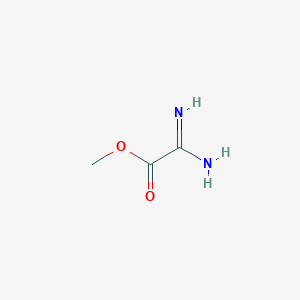

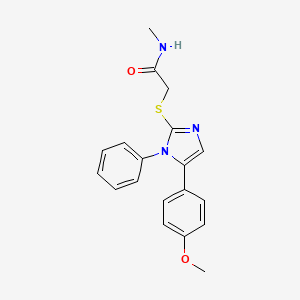

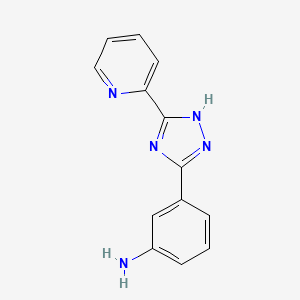
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)
![5-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2360743.png)
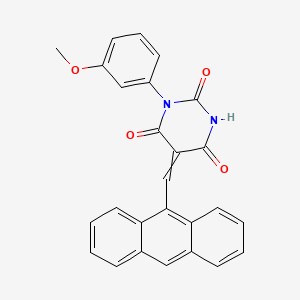
![(2Z)-8-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2360746.png)
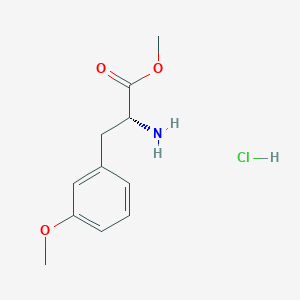
![2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2360750.png)
